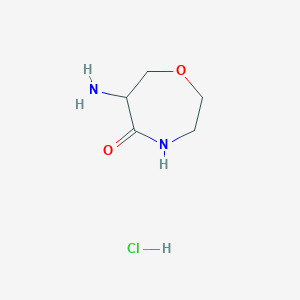![molecular formula C11H14FNO B2947249 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2197996-08-8](/img/structure/B2947249.png)
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ABP-700, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves its ability to bind to specific receptors in the brain, including the dopamine and serotonin receptors. This binding activity leads to the modulation of neurotransmitter release, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have an impact on various physiological processes, including mood regulation, cognitive function, and motor control. Additionally, it has been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol in lab experiments is its ability to modulate neurotransmitter release, which can be useful in studying various neurological disorders. Additionally, this compound has a high affinity for specific receptors in the brain, which makes it a useful tool for studying the molecular mechanisms of various physiological processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol. One potential area of research is the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, this compound could be used to study the molecular mechanisms of various neurological disorders, which could lead to the development of new treatments. Finally, the complex synthesis process of this compound could be optimized to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves a multistep process that begins with the reaction of 2-fluorobenzylamine with cyclobutanone. The resulting product is then subjected to several chemical reactions, including reduction and hydrolysis, to obtain the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol has been studied extensively for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the mechanism of action of various neurotransmitters. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJQHRHOWSVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2947167.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)
![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)


